3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-11-3-1-2-10(8-11)15(18)17-12-4-5-13-14(9-12)20-7-6-19-13/h1-3,8,12-14H,4-7,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSHMNNHFHEZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CC=C3)Cl)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Pathways
The synthesis of 3-chloro-N-(octahydrobenzo[b]dioxin-6-yl)benzamide involves two primary steps:
- Preparation of the Octahydrobenzodioxin-6-amine Intermediate
- The octahydrobenzodioxin ring is synthesized via cyclization of diols or epoxides under acidic or basic conditions. For example, 1,4-dioxane derivatives are hydrogenated to yield the saturated octahydro structure, followed by functionalization to introduce an amine group at position 6.
- Alternative methods employ tandem oxidation and iodolactonization of alkenyl benzaldehydes using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C.
- Amidation with 3-Chlorobenzoyl Chloride
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
- Dissolve octahydrobenzodioxin-6-amine (1.0 equiv) in DCM.
- Add 3-chlorobenzoyl chloride (1.2 equiv) dropwise at 0°C under N₂.
- Stir for 1 hour at 0°C, then warm to room temperature for 12 hours.
- Quench with ice water, extract with DCM, and purify via silica gel chromatography (hexane/ethyl acetate = 3:1).
Yield : 65–77%, depending on purity of the amine intermediate.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity using a C18 column (acetonitrile/water = 70:30, 1.0 mL/min).
- Melting Point : 142–144°C.
Challenges and Mitigation
Low Yield in Amidation
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The meta-chlorinated benzene ring undergoes electrophilic substitution under controlled conditions. Key reactions include:
-
Nitration : Reacts with HNO₃/H₂SO₄ at 0–5°C to yield 3-chloro-5-nitro-N-(octahydrobenzo[b] dioxin-6-yl)benzamide.
-
Sulfonation : Forms sulfonic acid derivatives at elevated temperatures (80–100°C) using fuming H₂SO₄.
Mechanistic Notes :
-
The chlorine atom directs incoming electrophiles to the para position relative to itself.
-
Steric hindrance from the dioxin moiety reduces reaction rates compared to simpler benzamides.
Nucleophilic Acyl Substitution
The amide bond participates in nucleophilic displacement under acidic or basic conditions:
Key Observations :
-
Hydrolysis rates depend on solvent polarity and temperature.
-
Steric bulk from the dioxin group impedes nucleophilic attack, necessitating prolonged reaction times .
Reduction of the Dioxin Ring
Catalytic hydrogenation (H₂/Pd-C, 50 psi, ethanol) reduces the octahydrobenzo[b] dioxin moiety to a decalin-like structure, altering conformational flexibility.
Chlorine Displacement
The C3–Cl bond undergoes substitution with soft nucleophiles:
Cross-Coupling Reactions
The compound participates in Pd-catalyzed couplings:
| Reaction Type | Catalytic System | Substrate | Isolated Yield (%) | Ref. |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Arylboronic acids | 55–72 | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 48–65 |
Limitations :
-
Steric hindrance from the dioxin group reduces coupling efficiency compared to planar benzamides .
-
Chlorine retention depends on base strength and reaction time.
Cyclization Reactions
Under high-dilution conditions, intramolecular cyclization forms macrocyclic derivatives:
| Reagent | Solvent | Product Ring Size | Yield (%) | Ref. |
|---|---|---|---|---|
| PPh₃/I₂ | CH₂Cl₂, RT | 14-membered lactam | 34 | |
| Grubbs II catalyst | Toluene, reflux | 12-membered olefin | 28 |
Key Insight :
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
C–Cl bond homolysis : Generates aryl radicals detectable via EPR spectroscopy.
-
Dioxin ring cleavage : Forms quinone-like oxidation products in the presence of O₂.
Biological Activation Pathways
While not strictly synthetic reactions, metabolic transformations are relevant:
| Enzyme System | Major Modification | Detected Metabolite | Ref. |
|---|---|---|---|
| CYP3A4 | Hydroxylation at dioxin C7 | 7-Hydroxy derivative | |
| UDP-glucuronosyltransferase | Amide N-glucuronidation | Polar excretable conjugate |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology
- Biological Activity : Investigated for its interactions with biomolecules, this compound has shown potential in modulating biological pathways. Similar compounds have exhibited antibacterial properties by inhibiting folic acid biosynthesis in bacteria, suggesting that 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide may have similar mechanisms of action.
Medicine
- Therapeutic Potential : Research indicates that this compound may possess anti-inflammatory and anticancer activities. Studies on structurally similar compounds have demonstrated significant efficacy against various cancer cell lines and bacterial strains, suggesting that this compound could be developed into a therapeutic agent .
Industry
- Material Development : The compound can be utilized in creating new materials and chemical processes, particularly in polymer science and materials engineering.
Case Study 1: Antimicrobial Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives were tested against various bacterial strains, showing promising results comparable to established antibiotics like ofloxacin .
| Compound | MIC (µM) | Activity |
|---|---|---|
| W6 | 5.19 | Antibacterial against S. aureus |
| W1 | 5.08 | Antifungal against C. albicans |
Case Study 2: Cancer Treatment
Another study focused on the synthesis and evaluation of benzamide analogues for anticancer activity demonstrated that certain derivatives exhibited potent cytotoxic effects against resistant cancer cell lines. This suggests that further exploration of this compound could lead to the discovery of new anticancer agents .
Mechanism of Action
The mechanism of action of 3-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Differences :
- The trifluoromethyl group in 19 may enhance metabolic stability compared to the chloro substituent in the target compound .
- Saturation : The target compound’s octahydrodioxin moiety introduces full saturation, likely improving conformational rigidity compared to dihydrodioxin derivatives like 18–24 .
Non-Oxadiazole Benzamide Derivatives with Benzo[b][1,4]dioxin Moieties
Velsecorat (AZD7594) (Supplementary Figure 1 in ) is a glucocorticoid receptor modulator containing a dihydrobenzo[b][1,4]dioxin group. Unlike the target compound, Velsecorat incorporates an indazole ring and a tetrahydrofuran-3-yl substituent, contributing to its pharmacokinetic profile (e.g., inhaled administration and Phase 2b clinical efficacy) .
Benzamide Derivatives with Alternative Heterocyclic Systems
Compounds featuring benzoxazolone or benzoxazepine cores demonstrate divergent pharmacophore arrangements (Table 2):
- 3-Chloro-N-(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)benzamide replaces the dioxin with a benzoxazolone ring, introducing a lactam functionality that may alter hydrogen-bonding interactions.
- SC 51089 incorporates a benzo[b][1,4]benzoxazepine scaffold, which expands the heterocyclic system and introduces a pyridinylpropanoyl group. This complexity likely enhances target selectivity but complicates synthesis.
Table 2: Comparison with Heterocyclic Analogues
Metal-Complexed Benzamide Analogues
3-Chloro-N-(dialkylcarbamothioyl)benzamide derivatives form nickel(II) and copper(II) complexes with distorted square-planar geometries . These complexes, characterized by X-ray crystallography (e.g., Ni complex: space group P2₁/c, β = 98.231°), exhibit enhanced stability due to S/O coordination.
Biological Activity
3-Chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H18ClN
- Molecular Weight : 255.76 g/mol
- Structural Features : The compound features a chloro group and an octahydrobenzo[b][1,4]dioxin moiety, which are significant for its biological interactions.
The biological activity of this compound may involve several mechanisms:
- Receptor Modulation : Research indicates that compounds with similar structures often interact with various receptors such as the aryl hydrocarbon receptor (AhR), which plays a role in mediating the effects of environmental toxins and xenobiotics .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .
- Cell Signaling Pathways : It is hypothesized that this compound could modulate cell signaling pathways linked to growth and apoptosis, similar to other benzamide derivatives .
Pharmacological Effects
The pharmacological effects of this compound have been explored in various studies:
- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth through modulation of cell cycle regulators and apoptosis pathways.
- Anti-inflammatory Properties : Some studies suggest that compounds with dioxin structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
Case Studies
Several case studies highlight the biological activity of related compounds:
-
Study on AhR Activation :
A study demonstrated that activation of the AhR by related compounds led to altered gene expression profiles in liver cells, suggesting potential hepatotoxicity or protective mechanisms depending on the context . -
Dose-response Relationships :
Research employing dose-response modeling frameworks has shown that exposure to related dioxin compounds can lead to significant biological responses at low doses, emphasizing the importance of understanding these relationships for risk assessment .
Data Tables
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The octahydrodioxin protons resonate at δ 3.8–4.2 ppm (methyleneoxy), while the benzamide NH appears as a broad singlet (δ 8.1–8.5 ppm) .
- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and N-H bend at ~1550 cm⁻¹ .
- ESI-MS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., m/z 334.1 for C₁₅H₁₇ClNO₃) with <2 ppm error .
What strategies address discrepancies in biological activity data across studies of benzamide derivatives with dioxane rings?
Q. Advanced Research Focus
- Meta-analysis : Normalize IC₅₀ values using standardized assays (e.g., fluorescence polarization vs. radiometric kinase assays). For example, conflicting data on Ca²⁺/calmodulin inhibition may stem from buffer pH variations affecting protonation states .
- SAR studies : Compare substituent effects (e.g., 3-Cl vs. 4-Cl benzamides) to isolate electronic vs. steric contributions. Docking simulations (AutoDock Vina) can rationalize activity differences by mapping binding poses to target active sites .
What are key considerations in designing solubility and stability studies for this compound under physiological conditions?
Q. Basic Research Focus
- Solubility profiling : Use shake-flask method with PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Octahydrodioxin’s hydrophobicity often necessitates co-solvents (DMSO ≤1%) .
- Stability assays : Monitor degradation via HPLC at 37°C over 72 hours. Amide bonds are susceptible to hydrolysis in acidic media, requiring pH-adjusted formulations for oral delivery .
How does the octahydrobenzo[b][1,4]dioxin moiety influence pharmacokinetics compared to non-saturated analogs?
Q. Advanced Research Focus
- Metabolic stability : The saturated dioxin ring reduces CYP450-mediated oxidation (t₁/₂ = 6.2 h vs. 2.8 h for dihydro analogs) .
- Tissue distribution : LogP (2.9 vs. 3.5 for dihydro) correlates with lower brain penetration (AUCbrain/plasma = 0.1) in rodent models, suggesting peripheral restriction .
Which in vitro assays are appropriate for preliminary evaluation of biological activity?
Q. Basic Research Focus
- Enzyme inhibition : Fluorescence-based assays (e.g., Ca²⁺/calmodulin-dependent kinase II) with ATP concentration fixed at Km .
- Cell viability : MTT assay in cancer lines (e.g., HCT-116) using 10 µM–100 µM compound. Note: False positives may arise from redox cycling of dioxin moieties .
What computational methods model interactions between this benzamide derivative and biological targets?
Q. Advanced Research Focus
- Molecular dynamics (MD) : GROMACS simulations (20 ns) reveal stable hydrogen bonds between the benzamide carbonyl and kinase hinge region (e.g., Thr183 in p38 MAPK) .
- Free-energy perturbation (FEP) : Predict ΔΔG for substituent modifications (e.g., -Cl → -F) with <1 kcal/mol error vs. experimental IC₅₀ .
How are purification techniques optimized post-synthesis?
Q. Basic Research Focus
- HPLC method development : Use C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (30%–70% acetonitrile in 20 min). Retention time (tR = 12.3 min) correlates with logP .
- Crystallization screening : Solvent pairs (EtOAc/hexane) yield needle-like crystals suitable for X-ray analysis .
What challenges arise in interpreting crystallographic data for compounds with complex stereochemistry?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
